Nik smi1 Nik smi1 NIK SMI1 is a highly selective and potent NF-κB-inducing kinase (NIK) inhibitor.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0537224
InChI: InChI=1S/C20H19N3O4/c1-23-9-8-20(26,19(23)25)7-6-13-4-3-5-14(10-13)16-11-15(27-2)12-17(22-16)18(21)24/h3-5,10-12,26H,8-9H2,1-2H3,(H2,21,24)/t20-/m0/s1
SMILES: CN1CCC(C1=O)(C#CC2=CC(=CC=C2)C3=NC(=CC(=C3)OC)C(=O)N)O
Molecular Formula: C20H19N3O4
Molecular Weight: 365.4 g/mol

Nik smi1

CAS No.:

Cat. No.: VC0537224

Molecular Formula: C20H19N3O4

Molecular Weight: 365.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Nik smi1 -

Specification

Molecular Formula C20H19N3O4
Molecular Weight 365.4 g/mol
IUPAC Name 6-[3-[2-[(3R)-3-hydroxy-1-methyl-2-oxopyrrolidin-3-yl]ethynyl]phenyl]-4-methoxypyridine-2-carboxamide
Standard InChI InChI=1S/C20H19N3O4/c1-23-9-8-20(26,19(23)25)7-6-13-4-3-5-14(10-13)16-11-15(27-2)12-17(22-16)18(21)24/h3-5,10-12,26H,8-9H2,1-2H3,(H2,21,24)/t20-/m0/s1
Standard InChI Key LQSHXYHWYGKAMX-FQEVSTJZSA-N
Isomeric SMILES CN1CC[C@](C1=O)(C#CC2=CC(=CC=C2)C3=NC(=CC(=C3)OC)C(=O)N)O
SMILES CN1CCC(C1=O)(C#CC2=CC(=CC=C2)C3=NC(=CC(=C3)OC)C(=O)N)O
Canonical SMILES CN1CCC(C1=O)(C#CC2=CC(=CC=C2)C3=NC(=CC(=C3)OC)C(=O)N)O
Appearance Solid powder

Introduction

Chemical Structure and Properties

NIK SMI1 is characterized by the chemical formula C20H19N3O4 with a molecular weight of 365.4 g/mol . Its IUPAC name is 6-(3-{2-[(3R)-3-hydroxy-1-methyl-2-oxopyrrolidin-3-yl]ethynyl}phenyl)-4-methoxypyridine-2-carboxamide, also known as (R)-6-(3-((3-hydroxy-1-methyl-2-oxopyrrolidin-3-yl)ethynyl)phenyl)-4-methoxypicolinamide . The compound features distinct structural elements that contribute to its specific binding properties and pharmacological activity.

Physicochemical Properties

The table below summarizes the key physicochemical properties of NIK SMI1:

PropertyValue
Molecular FormulaC20H19N3O4
Molecular Weight365.4 g/mol
Hydrogen Bond Donors2
Rotatable Bonds3
Topological Polar Surface Area105.75
XLogP1.39
CAS Number1660114-31-7
PubChem CID117902000

These properties contribute to the compound's favorable pharmacokinetic profile across species, making it suitable for both in vitro and in vivo applications .

Mechanism of Action

NIK SMI1 functions as a potent and selective inhibitor of the NF-κB-inducing kinase (NIK), a critical regulator of the non-canonical NF-κB signaling pathway. This pathway plays essential roles in immune regulation, B cell development, and inflammatory responses.

Target Specificity and Potency

NIK SMI1 demonstrates remarkable potency and selectivity for its primary target:

ParameterValueAssay Type
Ki0.23 ± 0.17 nMNIK biochemical assay
IC5034 nMNF-κB reporter gene in HEK293 cells
IC50373 nMBAFF-induced B cell survival

The compound exhibits excellent selectivity when screened against a panel of 228 kinases at 0.100 μM, with significant inhibition observed only for RelB (70 nM) and KHS1 (>50% inhibition) . Importantly, NIK SMI1 shows no inhibitory effect on RelA activity, demonstrating its selectivity for the non-canonical NF-κB pathway over the canonical pathway .

Signaling Pathway Interaction

NIK functions downstream of several TNF family receptors, including:

  • BAFF (TNFRSF13C)

  • TWEAK (TNFRSF12A)

  • CD40 (TNFRSF5)

  • OX40 (TNFRSF4)

By inhibiting NIK, the compound blocks non-canonical NF-κB signaling without affecting canonical NF-κB pathways. This selective inhibition recapitulates effects similar to those observed with the anti-BAFF biologic belimumab, which is approved for systemic lupus erythematosus (SLE) treatment .

Preclinical Research Findings

Effects on B Cell Biology

NIK SMI1 administration to wild-type mice demonstrates dose-dependent effects on B cell survival, particularly affecting marginal zone and follicular B cells . These effects align with the phenotype observed in NIK-deficient mice, supporting the compound's on-target activity in vivo . Key observations include:

  • Reduced marginal zone and follicular B cell populations

  • Decreased serum IgA levels

  • Suppressed germinal center development

  • Inhibited IgG1 production

  • Reduced effector/memory T cell generation

These findings highlight the compound's ability to modulate adaptive immune responses through disruption of the non-canonical NF-κB pathway.

Autoimmune Disease Models

In a systemic lupus erythematosus (SLE) mouse model, NIK SMI1 treatment demonstrated significant therapeutic benefits:

EffectObservation
Germinal Center B CellsSignificantly reduced
Plasma Cell DifferentiationInhibited
CD4 Effector Memory T CellsReduced
Follicular Helper T CellsReduced
Total Splenocyte CountMaintained at normal levels
Total CD4 T Cell NumbersUnchanged
MortalitySignificantly reduced

Inflammatory Disease Models

NIK-SMI1 has shown promising results in periodontitis models. In a ligature-induced mice model of periodontitis, administration of NIK-SMI1:

  • Strongly inhibited RANKL-stimulated non-canonical NF-κB signaling

  • Decreased nuclear p52 expression and activity

  • Reduced osteoclast-specific gene expression

  • Enhanced IFN-β expression

  • Attenuated periodontitis progression

  • Reduced pro-inflammatory cytokine expression

These findings suggest that NIK-SMI1 may serve as a potential therapeutic approach for inflammatory conditions involving bone destruction, such as periodontitis.

Cancer Models

In mouse intrahepatic cholangiocarcinoma xenografts, NIK SMI1 treatment was well-tolerated without weight loss or adverse effects on blood parameters. The compound inhibited tumor cell proliferation both in vivo and in vitro, though without inducing apoptosis . This suggests potential clinical relevance for cancer treatment, particularly in combination with cytotoxic agents that can complement its antiproliferative effects.

Pharmacokinetics and Dosage

NIK SMI1 demonstrates a favorable pharmacokinetic profile across species, making it suitable for both experimental and potential therapeutic applications . Based on preclinical studies, the following dosing parameters have been established:

ParameterRecommended Value
In vitro functional assays~1 μM
In vivo dosage (mice)60-200 mg/kg
Administration routeOral (BID)
Model organismC57BL/6 mice

Research indicates that the compound is well-tolerated at therapeutic doses with no reported significant adverse effects in preclinical models .

Development History

NIK SMI1 was developed and first published by Brightbill et al. as a commercially available small molecule inhibitor of NIK . In the same year (2018), Blaquiere et al. published work on a compound with nearly identical molecular structure, selected for its favorable in vivo pharmacokinetic profile .

The compound has undergone review by the Chemical Probes Portal, which noted its high potency, selectivity, and effectiveness in both in vitro and in vivo settings . Current availability includes commercial sources, allowing for further research into its mechanisms and therapeutic applications.

Limitations and Future Directions

Despite the promising preclinical data, several limitations and knowledge gaps remain:

Clinical Translation Considerations

For clinical development, several factors require attention:

  • Optimization of formulation for human administration

  • Establishment of pharmacokinetic/pharmacodynamic relationships in humans

  • Identification of reliable biomarkers for treatment monitoring

  • Development of patient selection criteria for targeted therapy approaches

Competitive Landscape

NIK SMI1 represents an important tool in the landscape of NIK inhibitors. Its development parallels a growing interest in targeting the non-canonical NF-κB pathway for therapeutic intervention. The compound's ability to recapitulate effects similar to those of belimumab (an approved anti-BAFF biologic for SLE) offers potential advantages of small molecule therapy, including oral administration and potentially different safety profiles .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator